molecular formula C7H8N2OS2 B176941 2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL CAS No. 139297-07-7

2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL

Cat. No.: B176941
CAS No.: 139297-07-7
M. Wt: 200.3 g/mol
InChI Key: JDJSZEVADPIWKL-UHFFFAOYSA-N
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Description

2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thieno derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall production time and cost .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylsulfanyl-6,7-dihydro-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJSZEVADPIWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400749
Record name 2-(METHYLTHIO)-6,7-DIHYDROTHIENO[3,2-D]PYRIMIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139297-07-7
Record name 2-(METHYLTHIO)-6,7-DIHYDROTHIENO[3,2-D]PYRIMIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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